Hexyl 4-[(phenoxyacetyl)amino]benzoate
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Overview
Description
Hexyl 4-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.438 g/mol . It is a benzoate ester derivative, characterized by the presence of a hexyl chain, a phenoxyacetyl group, and an amino group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 4-[(phenoxyacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with hexanol, followed by the acylation of the resulting ester with phenoxyacetyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexyl 4-[(phenoxyacetyl)amino]benzoate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexyl 4-[(phenoxyacetyl)amino]benzoate can be compared with other similar compounds, such as:
- Hexyl 4-[(diphenylacetyl)amino]benzoate
- Hexyl 4-[(4-methylphenoxy)acetyl)amino]benzoate
- Hexyl 4-[(2-thienylcarbonyl)amino]benzoate
- Hexyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
- Hexyl 4-[(4-chlorophenoxy)acetyl)amino]benzoate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
hexyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-8-15-25-21(24)17-11-13-18(14-12-17)22-20(23)16-26-19-9-6-5-7-10-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,22,23) |
InChI Key |
WFYSZRKWGRHCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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